molecular formula C26H23Br2P B1620009 (o-Bromomethylbenzyl)triphenylphosphonium bromide CAS No. 67219-44-7

(o-Bromomethylbenzyl)triphenylphosphonium bromide

Cat. No.: B1620009
CAS No.: 67219-44-7
M. Wt: 526.2 g/mol
InChI Key: NGFRGAZJGZKPQC-UHFFFAOYSA-M
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Description

(o-Bromomethylbenzyl)triphenylphosphonium bromide is a quaternary ammonium salt widely used in various fields of research. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

The synthesis of (o-Bromomethylbenzyl)triphenylphosphonium bromide typically involves the reaction of substituted-benzylhalides with triphenylphosphine. One efficient method utilizes microwave irradiation in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, yielding the product in good to quantitative yields (87-98%) . This method is optimized for the preparation of Wittig reagents, which are essential in organic synthesis.

Chemical Reactions Analysis

(o-Bromomethylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

    Formation of Wittig Reagents: It is commonly used to form Wittig reagents, which are crucial for the synthesis of alkenes from aldehydes and ketones.

Common reagents used in these reactions include triphenylphosphine, substituted-benzylhalides, and various solvents like THF . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Applications in Synthetic Chemistry

  • Reagent in Organic Synthesis :
    • (o-Bromomethylbenzyl)triphenylphosphonium bromide serves as a versatile reagent in various organic transformations. It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, making it valuable for synthesizing complex organic molecules .
  • Cationic Polymerization :
    • The compound has been utilized in cationic polymerization processes, where it acts as a catalyst to initiate the polymerization of vinyl monomers. This application is crucial in developing new polymers with tailored properties for industrial use .

Materials Science Applications

  • Synthesis of Functionalized Materials :
    • The phosphonium salt is employed in the preparation of functionalized materials, such as dendrimers and nanocomposites. These materials exhibit enhanced properties, including improved thermal stability and mechanical strength, which are essential for various applications in electronics and coatings .
  • Rotaxane Formation :
    • Recent studies have highlighted the use of this compound in constructing rotaxanes—mechanically interlocked molecules that have potential applications in molecular machines and drug delivery systems. The compound's ability to form stable complexes with cucurbiturils has been particularly noted .

Medicinal Chemistry Applications

  • Mitochondrial Targeting :
    • The triphenylphosphonium moiety is recognized for its ability to target mitochondria selectively. This property has been harnessed to develop drug delivery systems aimed at mitochondrial diseases, where the compound can be conjugated with therapeutic agents to enhance their efficacy .
  • Antimicrobial Activity :
    • There is emerging evidence suggesting that this compound exhibits antimicrobial properties. This makes it a candidate for further research into developing new antimicrobial agents, especially against resistant strains of bacteria .

Case Studies

StudyApplicationFindings
1Organic SynthesisDemonstrated effective use in cross-coupling reactions leading to high yields of target compounds .
2Rotaxane DevelopmentSuccessfully synthesized rotaxanes using the compound as a capping agent, showcasing its utility in supramolecular chemistry .
3Antimicrobial ResearchPreliminary studies indicated significant antimicrobial activity against various pathogens, warranting further investigation .

Comparison with Similar Compounds

(o-Bromomethylbenzyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

    (Benzoylmethyl)triphenylphosphonium bromide: This compound has a similar structure but contains a benzoyl group instead of a bromomethyl group.

    Methyltriphenylphosphonium bromide: This compound has a methyl group instead of a bromomethyl group and is used in similar types of reactions.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various fields of research.

Biological Activity

(o-Bromomethylbenzyl)triphenylphosphonium bromide is a compound of significant interest in biological research, particularly due to its unique properties that enable it to target mitochondria. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a triphenylphosphonium cation linked to an o-bromomethylbenzyl group. The triphenylphosphonium moiety is known for its lipophilicity and ability to penetrate biological membranes, while the bromomethyl group allows for further chemical modifications. This structure contributes to its accumulation in mitochondria, which is critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by accumulating in the mitochondria due to the positive charge of the triphenylphosphonium cation. This accumulation disrupts mitochondrial function, leading to various cellular outcomes, including:

  • Mitochondrial Dysfunction : The compound can inhibit mitochondrial respiratory chain complexes, affecting ATP synthesis and increasing reactive oxygen species (ROS) production .
  • Induction of Apoptosis : By altering mitochondrial membrane potential and inducing permeability transition, the compound can trigger apoptosis in cancer cells .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines by disrupting mitochondrial metabolism and promoting oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineIC50 (μM)Mechanism of Action
Modica-Napolitano et al. (2001)HeLa16.74 ± 1.19Mitochondrial depolarization
Kim et al. (2012)MDA-MB-23125-50Induction of apoptosis via ROS
Hu et al. (2024)A375 melanoma21.32 ± 0.76Inhibition of ATP synthesis

Case Studies

  • Cancer Therapy : Research has shown that compounds similar to this compound can preferentially accumulate in cancer cells due to their higher mitochondrial membrane potential compared to normal cells. This property has been exploited in developing targeted therapies for cancer treatment .
  • Neuroprotective Applications : The ability of triphenylphosphonium derivatives to modulate mitochondrial function has also been explored in neurodegenerative diseases. By reducing oxidative stress and improving mitochondrial health, these compounds may offer protective effects against neuronal damage .
  • Radiolabeling for Imaging : this compound has been used as a precursor for synthesizing radiolabeled molecules for positron emission tomography (PET), highlighting its utility in cancer detection and monitoring .

Properties

IUPAC Name

[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFRGAZJGZKPQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986325
Record name {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67219-44-7
Record name Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067219447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, bromide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78489
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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